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Abstract
Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium

wilfordii), has emerged as a potent neuroprotective agent with significant therapeutic potential

for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-

inflammatory, antioxidant, and anti-apoptotic properties, positions it as a compelling candidate

for further investigation and drug development. This technical guide provides an in-depth

exploration of the core neuroprotective actions of Celastrol, presenting key quantitative data,

detailed experimental methodologies, and visual representations of the underlying signaling

pathways.

Core Neuroprotective Mechanisms of Action
Celastrol exerts its neuroprotective effects through three primary, interconnected pathways:

attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of neuronal

apoptosis.

Anti-inflammatory Effects
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of

many neurodegenerative diseases. Celastrol has been shown to potently suppress this

inflammatory cascade.
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Inhibition of Microglial Activation: Celastrol prevents the activation of microglia, the resident

immune cells of the central nervous system (CNS), thereby reducing the production and

release of pro-inflammatory cytokines.

Suppression of Pro-inflammatory Mediators: Studies have consistently demonstrated that

Celastrol significantly decreases the expression of key inflammatory cytokines, including

tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]

[3] It also inhibits the production of nitric oxide (NO) and the expression of inducible nitric

oxide synthase (iNOS).[4][5]

Modulation of Microglial Polarization: Celastrol can promote the polarization of microglia from

a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is

associated with tissue repair and resolution of inflammation.

Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen

species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and

death. Celastrol combats oxidative stress through multiple mechanisms.

Activation of the Nrf2 Pathway: Celastrol is a potent activator of the Nuclear factor erythroid

2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant

response, and its activation leads to the transcription of a wide array of antioxidant and

cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone

dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Direct Radical Scavenging: While the primary antioxidant mechanism is through Nrf2

activation, some studies suggest that Celastrol may also possess direct ROS scavenging

capabilities.

Reduction of Oxidative Damage: By bolstering the endogenous antioxidant defenses,

Celastrol reduces lipid peroxidation and other forms of oxidative damage to cellular

components.

Anti-Apoptotic Activity
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Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in

neurodegenerative conditions. Celastrol has been shown to protect neurons from apoptotic

death.

Modulation of Bcl-2 Family Proteins: Celastrol influences the expression of the Bcl-2 family

of proteins, which are key regulators of apoptosis. It has been observed to increase the

expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-

apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[7][8][9][10]

Inhibition of Caspase Activation: Celastrol can inhibit the activation of caspases, a family of

proteases that execute the apoptotic program. Specifically, it has been shown to reduce the

cleavage and activation of caspase-3.[11]

Suppression of Apoptotic Signaling Pathways: Celastrol interferes with upstream signaling

cascades that trigger apoptosis, including the JNK pathway.

Key Signaling Pathways Modulated by Celastrol
The neuroprotective effects of Celastrol are orchestrated through its modulation of critical

intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the

resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by

pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex

phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-

κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Celastrol inhibits the NF-κB pathway primarily by preventing the phosphorylation and

subsequent degradation of IκBα.[12] This is achieved, at least in part, through the inhibition of

the IKK complex, with some evidence suggesting a direct interaction with IKKβ.[12][13][14] By

stabilizing IκBα, Celastrol effectively traps NF-κB in the cytoplasm, preventing the transcription

of its target genes, including TNF-α, IL-1β, and IL-6.
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Celastrol inhibits the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under

basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-

associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal

degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a

conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to

the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Celastrol activates the Nrf2 pathway by disrupting the Nrf2-Keap1 interaction. This allows Nrf2

to escape degradation, accumulate, and translocate to the nucleus, leading to the upregulation

of a battery of antioxidant enzymes and cytoprotective proteins.
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Celastrol activates the Nrf2 antioxidant pathway.

Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies,

demonstrating the neuroprotective efficacy of Celastrol.

Table 1: Anti-inflammatory Effects of Celastrol
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Model
System

Treatment
Celastrol
Concentrati
on/Dose

Measured
Parameter

Result Reference

LPS-

stimulated

BV-2

microglia

In vitro 1, 10, 100 nM
NO

production

Dose-

dependent

decrease

[4]

LPS-

stimulated

BV-2

microglia

In vitro 100 nM
iNOS mRNA

and protein

Significant

reduction
[4]

LPS-

stimulated

BV-2

microglia

In vitro 1, 10, 100 nM

TNF-α and

IL-1β

production

Dose-

dependent

decrease

[4]

Sciatic nerve

transection in

rats

In vivo
1 and 2

mg/kg

TNF-α, IL-1β,

IL-6 levels

Dose-

dependent

decrease

[15]

Acute spinal

cord injury in

rats

In vivo 1 mg/kg
TNF-α, IL-1β,

IL-18 levels

Significant

reduction
[16]

Table 2: Anti-apoptotic Effects of Celastrol
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Model
System

Treatment
Celastrol
Concentrati
on/Dose

Measured
Parameter

Result Reference

Neuroblasto

ma cells

(QDDQ-NM)

In vitro 5, 10, 20 µM
Apoptotic

cells

21.1%,

30.9%,

44.1%

increase

[11]

Neuroblasto

ma cells (SH-

SY5Y,

QDDQ-NM)

In vitro
Dose-

dependent

Bcl-2, Bcl-xL

expression
Decreased [11]

Neuroblasto

ma cells (SH-

SY5Y,

QDDQ-NM)

In vitro
Dose-

dependent

Cleaved

caspase-3,

cleaved

PARP

Increased [11]

HCT-116

cells
In vitro Not specified

Bax/Bcl-2

ratio
Increased [17]

U-2 OS cells In vitro Not specified
Bax/Bcl-2

ratio
Increased [7][8]

Table 3: In Vivo Neuroprotective Effects of Celastrol
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Animal
Model

Treatment
Celastrol
Dose

Measured
Parameter

Result Reference

MCAO in rats
Ischemic

stroke
1 mg/kg

Infarct

volume

Significant

reduction
[13][18]

tMCAO in

mice

Ischemic

stroke
4.5 mg/kg

Infarct

volume

Reduced to

35.89% from

48.87%

[19]

tMCAO in

mice

Ischemic

stroke
Not specified

Neurological

deficit score

Significantly

improved
[19][20]

G93A mice

Amyotrophic

Lateral

Sclerosis

2 mg/kg/day Neuronal loss
Dramatically

reduced
[1][2]

G93A mice

Amyotrophic

Lateral

Sclerosis

2 mg/kg/day
Disease

onset

Delayed by

15 days
[1][2]

Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate

the neuroprotective effects of Celastrol.

In Vitro Models
This model is used to study the anti-inflammatory effects of Celastrol.

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and

antibiotics at 37°C in a 5% CO₂ incubator.[21]

Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 1, 10, 100

nM) for a specified period (e.g., 1-2 hours).[4]

Stimulation: Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture

medium for a designated time (e.g., 24 hours).[22]
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Analysis:

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in

the culture supernatant is measured using the Griess reagent.[4]

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the

culture supernatant are quantified using ELISA kits.[21]

Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the

protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p-

IκBα, IκBα, p-p65).[4]

Experimental Setup

Analysis
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Microglia
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Workflow for LPS-induced neuroinflammation model.

This model mimics ischemic conditions in vitro to assess the neuroprotective effects of

Celastrol against ischemic neuronal injury.
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Primary Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents

and cultured in appropriate media.

OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells

are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4

hours).[23][24]

Reoxygenation and Treatment: Following OGD, the medium is replaced with normal,

glucose-containing medium, and the cells are returned to a normoxic incubator. Celastrol

(e.g., 0.25, 0.5, 1, 2 µM) is added to the medium during the reoxygenation phase.[25]

Analysis:

Cell Viability Assay: Neuronal viability is assessed using assays such as MTT or LDH

release.

Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with

Annexin V/Propidium Iodide staining.

Western Blot Analysis: Expression of apoptosis-related proteins (Bax, Bcl-2, cleaved

caspase-3) is analyzed.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke).

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Surgical Procedure: An intraluminal filament is inserted into the internal carotid artery and

advanced to occlude the origin of the middle cerebral artery. The occlusion can be transient

(filament is withdrawn after a certain period, e.g., 90 minutes) or permanent.[18][26][27][28]

[29]

Celastrol Administration: Celastrol (e.g., 1-4.5 mg/kg) is typically administered via

intraperitoneal injection at the time of reperfusion or shortly after the onset of ischemia.[18]

[19]

Assessment:
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Neurological Deficit Scoring: Neurological function is assessed using a standardized

scoring system (e.g., Bederson's score or a modified neurological severity score).[19][20]

Infarct Volume Measurement: At a specific time point post-MCAO (e.g., 24 or 72 hours),

the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC)

to visualize and quantify the infarct volume.[19][20]

Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of

neuronal death (e.g., TUNEL), inflammation (e.g., Iba1 for microglia), and the expression

of relevant proteins in the signaling pathways.

Conclusion
Celastrol demonstrates robust neuroprotective effects through a multi-pronged mechanism of

action that involves the suppression of neuroinflammation via inhibition of the NF-κB pathway,

enhancement of the antioxidant defense system through activation of the Nrf2 pathway, and

prevention of neuronal apoptosis by modulating Bcl-2 family proteins and caspase activity. The

compelling preclinical data, supported by a growing body of evidence from in vitro and in vivo

models, underscores the significant potential of Celastrol as a therapeutic agent for a variety of

neurodegenerative and neurological disorders. Further research, including clinical trials, is

warranted to translate these promising preclinical findings into effective treatments for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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